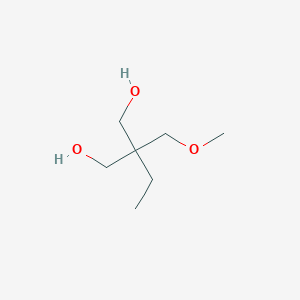

2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

7658-03-9 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-ethyl-2-(methoxymethyl)propane-1,3-diol |

InChI |

InChI=1S/C7H16O3/c1-3-7(4-8,5-9)6-10-2/h8-9H,3-6H2,1-2H3 |

InChI Key |

NSNOJFKJIAUDLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)COC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Strategies for 2 Ethyl 2 Methoxymethyl Propane 1,3 Diol

Precursor Synthesis and Feedstock Derivation

The synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is fundamentally reliant on the efficient production of its precursor, 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, commonly known as trimethylolpropane (B17298) (TMP). sigmaaldrich.commerckmillipore.comfishersci.pt The industrial production of TMP is a well-established process, with ongoing research focused on incorporating sustainable and bio-based feedstocks.

Synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol (Trimethylolpropane) and Related Branched Diols

The commercial synthesis of trimethylolpropane is a two-step process that begins with the aldol (B89426) condensation of n-butyraldehyde and formaldehyde (B43269). chemicalbook.comwikipedia.orggoogle.com This is followed by a Cannizzaro reaction. chemicalbook.comwikipedia.orggoogle.com Annually, approximately 200,000,000 kg of TMP are produced using this method. wikipedia.org

The process can be summarized by the following reactions:

Step 1: Aldol Condensation: CH₃CH₂CH₂CHO + 2 CH₂O → CH₃CH₂C(CH₂OH)₂CHO wikipedia.org

Step 2: Cannizzaro Reaction: CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH wikipedia.org

The reaction is typically base-catalyzed. chemicalbook.com Following the synthesis, TMP is extracted from the reaction mixture using a solvent such as an alcohol with 6 to 10 carbons, with 2-ethylhexanol being a preferred option. google.com The alkali metal ions are then removed by washing with water before the final product is obtained through distillation. google.com

| Parameter | Description | Reference |

|---|---|---|

| Reactants | n-butyraldehyde, formaldehyde, and an alkali metal hydroxide | google.com |

| Reaction Type | Aldol condensation followed by a Cannizzaro reaction | chemicalbook.comwikipedia.orggoogle.com |

| Catalyst | Base-catalyzed | chemicalbook.com |

| Extraction Solvent | Alcohol with 6 to 10 carbons (e.g., 2-ethylhexanol) | google.com |

Exploration of Bio-based Feedstocks for Polyol Precursors

In a move towards more sustainable chemical production, there is significant research into the use of bio-based feedstocks for the synthesis of polyols like trimethylolpropane. chemengconsulting.comethernet.edu.etpolymex.frmdpi.comacs.org These renewable resources offer an alternative to traditional petroleum-based feedstocks. chemengconsulting.com

A variety of renewable feedstocks are being investigated, including:

Vegetable Oils: Oils from sources like soybean, rapeseed, castor, and palm kernel are being used to produce polyols. chemengconsulting.comasianpubs.org For instance, trimethylolpropane esters have been synthesized from palm kernel oil and other non-edible oils like waste cooking oil and rubber seed oil. asianpubs.orgbcrec.id

Sugars and Carbohydrates: Fermentation or chemical conversion of carbohydrates can produce polyols. chemengconsulting.compolymex.fr

Lignocellulosic Biomass: This abundant and inexpensive renewable source, which includes wood, crop residues, and forestry droppings, can be converted into bio-polyols through processes like liquefaction and oxypropylation. chemengconsulting.commdpi.com

A novel synthetic route for TMP production integrates biotechnology and chemical processes by using biomethanol derived from renewable resources. acs.org This process involves the enzymatic oxidation of biomethanol to formaldehyde, which is then used in the traditional aldol and Cannizzaro reactions to produce TMP. acs.org

| Feedstock | Description | Reference |

|---|---|---|

| Vegetable Oils | Derived from sources like palm, soybean, and castor oil. | chemengconsulting.comasianpubs.org |

| Sugars and Carbohydrates | Converted via fermentation or chemical processes. | chemengconsulting.compolymex.fr |

| Lignocellulosic Biomass | Includes wood, agricultural waste, and forestry byproducts. | mdpi.com |

| Biomethanol | Used to produce formaldehyde for TMP synthesis. | acs.org |

Selective Methoxymethylation of Polyols

The conversion of trimethylolpropane to this compound requires the selective protection of one of its hydroxyl groups. This is a significant challenge in organic synthesis due to the presence of multiple identical functional groups.

Monoprotection Strategies for Unsymmetrical Diols

Achieving monoprotection of diols is a critical transformation in organic synthesis. researchgate.netorganic-chemistry.org Traditional methods often result in a mixture of unreacted diol, the desired monoprotected product, and the diprotected byproduct. organic-chemistry.org To overcome this, various strategies for the selective monoprotection of diols have been developed.

One effective method involves the use of silver(I) oxide (Ag₂O) and an alkyl halide. organic-chemistry.org This approach has been shown to be highly selective for the monoprotection of symmetrical diols. organic-chemistry.org For instance, the treatment of a symmetrical diol with Ag₂O and benzyl (B1604629) bromide results in good to excellent yields of the monobenzylated product. organic-chemistry.org The proposed mechanism involves the coordination of silver to the diol, which increases the acidity of one hydroxyl group and thus favors selective alkylation. organic-chemistry.org

Other strategies for the monoprotection of diols include:

Enzymatic reactions: Lipases have been used for the selective esterification of diols.

Organocatalysis: Recent progress has been made in the use of organocatalysts for the selective functionalization of diols. rsc.org

Resin-bound reagents: Resin-bound triphenylphosphine (B44618) has been used for the efficient mono-esterification of symmetrical diols in excellent yields. researchgate.net

Reaction Mechanisms of Methoxymethyl Ether Formation (e.g., Acid-catalyzed Acetalization)

The formation of a methoxymethyl (MOM) ether is a common method for protecting hydroxyl groups. youtube.comwikipedia.orgadichemistry.com This reaction is essentially an acid-catalyzed acetalization. adichemistry.comresearchgate.net

The MOM group can be introduced using several reagents, including:

Chloromethyl methyl ether (MOMCl): This reagent is typically used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com

Dimethoxymethane (B151124) (Methylal): This reaction is carried out in the presence of an acid catalyst such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com

The mechanism for the acid-catalyzed formation of a MOM ether from an alcohol and dimethoxymethane involves the protonation of one of the methoxy (B1213986) groups of dimethoxymethane, followed by the loss of methanol (B129727) to form an oxonium ion. The alcohol then acts as a nucleophile, attacking the oxonium ion to form the MOM ether after deprotonation.

Catalyst Systems for Selective Mono-etherification

The selective mono-etherification of polyols is a challenging task that requires carefully chosen catalyst systems. mdpi.com A variety of catalysts have been explored for this purpose.

Solid Acid Catalysts: Zeolites, with their tunable properties and stability, have been investigated as catalysts for acetalization reactions. ssrn.com For example, large-pore zeolites like H-β have shown good yields in the production of cyclic acetals from diols and formaldehyde. ssrn.com Sulfamic acid has also been used as an efficient and recyclable catalyst for the acetalization of carbonyl compounds with diols. researchgate.net

Silver(I) Oxide: As mentioned earlier, Ag₂O in combination with an alkyl halide is a highly selective system for the monoprotection of symmetrical diols. organic-chemistry.org

Lewis Acids: Lewis acids can accelerate the O-allylation of aliphatic alcohols. By exchanging the Lewis acid additives that recognize specific hydroxyls in a polyol, site-switchable mono-O-allylation can be achieved.

Organocatalysts: Boronic acid-based organocatalysts have been shown to selectively oxidize 1,2-diols to α-hydroxy ketones. rsc.org

| Catalyst System | Reaction Type | Selectivity | Reference |

|---|---|---|---|

| Zeolites (e.g., H-β) | Acetalization | Good overall yields for cyclic acetals | ssrn.com |

| Sulfamic Acid | Acetalization | High selectivity to desired products | researchgate.net |

| Silver(I) Oxide (Ag₂O) | Mono-etherification | Highly selective for monoprotection | organic-chemistry.org |

| Lewis Acids | Mono-O-allylation | Site-switchable selectivity | |

| Organocatalysts (Boronic Acid-based) | Oxidation | Selective oxidation of secondary hydroxyl groups | rsc.org |

Alternative Synthetic Routes to this compound

Beyond a direct Williamson ether synthesis, alternative methodologies in polyol chemistry could be adapted for the synthesis of this compound. These routes offer different approaches to achieving the desired mono-etherified product.

Transetherification, the exchange of an ether group from one molecule to another, presents a potential, albeit less common, route. In the context of polyol chemistry, this could involve reacting 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with a methyl ether under catalytic conditions. This process is typically driven by equilibrium, and conditions would need to be optimized to favor the formation of the desired mono-etherified product.

The reaction could be catalyzed by either acid or base. For instance, an acid catalyst could protonate the ether oxygen of the methyl ether, making it a better leaving group. Subsequently, a hydroxyl group from the polyol could act as a nucleophile. The challenge in this approach is controlling the extent of etherification to prevent the formation of di- and tri-etherified byproducts.

Controlled functionalization of polyols is key to selectively modifying one of several reactive sites. rsc.org For the synthesis of this compound, this would involve strategies to differentiate the three hydroxyl groups of the starting material, 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol.

One strategy involves the use of protecting groups. For example, two of the three hydroxyl groups could be protected, leaving the third one available for methylation. After the etherification step, the protecting groups would be removed to yield the final product. The choice of protecting group is crucial and would depend on the reaction conditions of the subsequent steps.

Another strategy for controlled functionalization is to exploit subtle differences in the reactivity of the hydroxyl groups, although in a symmetrical molecule like trimethylolpropane, this is less straightforward. However, reaction conditions such as temperature, solvent, and the nature of the base and methylating agent can sometimes influence the selectivity of the reaction. wikipedia.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired product while minimizing the formation of byproducts. For the synthesis of this compound via a Williamson ether synthesis from 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, several parameters would need to be systematically varied and their effects on the reaction outcome analyzed.

Key parameters for optimization include:

Choice of Base: The strength and steric bulk of the base used to deprotonate the hydroxyl group can influence the selectivity and rate of the reaction.

Stoichiometry of Reactants: The molar ratio of the polyol, base, and methylating agent will significantly impact the product distribution. Using a stoichiometric amount or a slight excess of the methylating agent relative to the base is common.

Reaction Temperature: Temperature affects the rate of reaction. Higher temperatures may lead to faster conversion but could also promote side reactions or decrease selectivity.

Solvent: The polarity and boiling point of the solvent can influence the solubility of the reactants and the rate of the SN2 reaction. masterorganicchemistry.com

Reaction Time: The duration of the reaction needs to be sufficient for the completion of the desired transformation without leading to the formation of degradation products.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound. The data is for illustrative purposes to demonstrate the principles of reaction optimization.

| Entry | Base | Molar Ratio (Polyol:Base:CH₃I) | Temperature (°C) | Solvent | Time (h) | Yield (%) |

| 1 | NaH | 1:1:1 | 25 | THF | 12 | 45 |

| 2 | NaH | 1:1:1.2 | 25 | THF | 12 | 55 |

| 3 | NaH | 1:1:1.2 | 50 | THF | 6 | 70 |

| 4 | KOtBu | 1:1:1.2 | 25 | THF | 12 | 50 |

| 5 | KOtBu | 1:1:1.2 | 50 | THF | 6 | 65 |

| 6 | NaH | 1:1:1.2 | 50 | DMF | 6 | 75 |

Detailed research findings from such an optimization study would likely reveal that a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF provides a high yield of the mono-etherified product. Fine-tuning the stoichiometry and temperature would be crucial for maximizing selectivity.

Chemical Transformations and Reactivity Profile of 2 Ethyl 2 Methoxymethyl Propane 1,3 Diol

Reactions Involving Hydroxyl Functional Groups of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

The two primary hydroxyl groups are nucleophilic and can participate in a variety of classic alcohol reactions. Their proximity as a 1,3-diol also allows for specific cyclization reactions.

The primary hydroxyl groups of this compound readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base. The reaction can produce mono- or di-esters depending on the stoichiometry of the reagents.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a feasible reaction for this diol. In the presence of a suitable catalyst (acid, base, or enzymatic), it can react with an existing ester to form a new ester, releasing the original alcohol. This is particularly relevant in the synthesis of polyesters, where the diol can be incorporated into a polymer chain. For instance, in polyester (B1180765) resin production, this diol can react with dicarboxylic acids or their esters (like dimethyl terephthalate) to form polymeric structures.

While the compound already contains an ether group, the two hydroxyl groups can be further etherified. A common method is the Williamson ether synthesis, where the diol is first treated with a strong base (e.g., sodium hydride) to form a dialkoxide, which then acts as a nucleophile to attack an alkyl halide. This would result in the formation of a diether. The choice of base and reaction conditions is crucial to avoid side reactions.

The reaction between the hydroxyl groups of this compound and isocyanate (-NCO) groups is fundamental to the formation of polyurethanes. Each hydroxyl group can react with an isocyanate group to form a urethane (B1682113) linkage.

When reacted with diisocyanates, such as toluene (B28343) diisocyanate (TDI) or hexamethylene diisocyanate (HMDI), the diol can act as a chain extender or cross-linker in polyurethane synthesis. fraunhofer.deepa.gov The neopentyl structure of the diol imparts stability to the resulting polymer. The presence of the methoxymethyl ether group can also influence the properties of the final polyurethane, potentially affecting its flexibility, solubility, and thermal stability. Research on similar diols like 2,2-dinitropropane-1,3-diol (B1619563) has shown their utility in creating polyurethanes with specific properties, suggesting that functionalized diols are valuable in polymer chemistry. fraunhofer.deresearchgate.net

Table 1: Polyurethane Synthesis with Diols and Diisocyanates

| Diol Component | Diisocyanate Component | Resulting Polymer | Key Feature |

| 2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol | 2,4-diisocyanato-1-methylbenzene | Polyurethane | Polymer formation through reaction of hydroxyl and isocyanate groups. epa.gov |

| 2,2-dinitropropane-1,3-diol (DNPD) | Hexamethylene diisocyanate (HMDI) | Energetic Polyurethane | Potential binder in energetic formulations due to good thermal stability. fraunhofer.deresearchgate.net |

| 2,2-bis(azidomethyl)propane-1,3-diol (BAMP) | Diisocyanato ethane (B1197151) (DIE) | Energetic Polyurethane | Potential binder with insensitivity to friction and moderate energetic properties. fraunhofer.deresearchgate.net |

The 1,3-diol structure of this compound is ideal for forming cyclic acetals and ketals upon reaction with aldehydes and ketones, respectively. This reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid) and involves the removal of water to drive the equilibrium towards the product. organic-chemistry.org

The reaction with an aldehyde or ketone leads to the formation of a six-membered 1,3-dioxane (B1201747) ring. organic-chemistry.org This reaction is often used as a method for protecting the diol or the carbonyl group during multi-step syntheses. The stability of these cyclic acetals makes them effective protecting groups that can be removed by acid-catalyzed hydrolysis when needed. libretexts.org

For example, reacting the diol with acetone (B3395972) in the presence of an acid catalyst would yield a 2,2-dimethyl-1,3-dioxane (B13969650) derivative.

Reactivity of the Methoxymethyl Ether Moiety in this compound

The methoxymethyl (MOM) ether serves as a protecting group for the tertiary alcohol from which the compound is conceptually derived. Its primary reactivity centers on its cleavage or deprotection under specific conditions.

The MOM group is classified as an acetal-type protecting group and is known for its stability in basic and neutral conditions but lability under acidic conditions. adichemistry.comthieme-connect.de This allows for its selective removal in the presence of other functional groups that might be sensitive to different reagents.

Various methods have been developed for the deprotection of MOM ethers, offering different levels of selectivity and mildness. wikipedia.org Since the MOM group is an acetal (B89532), it can be cleaved by acid hydrolysis, for instance, by boiling in methanol (B129727) with a trace of concentrated hydrochloric acid. adichemistry.com

More sophisticated and selective methods are often preferred in complex syntheses. These strategies aim to remove the MOM group efficiently without affecting other protecting groups or sensitive parts of the molecule. scispace.comresearchgate.net

Table 2: Selected Reagents for Deprotection of Methoxymethyl (MOM) Ethers

| Reagent/Catalyst | Conditions | Key Features |

| Zinc Bromide (ZnBr₂) and n-Propanethiol (n-PrSH) | Dichloromethane (B109758), 0 °C to room temperature | Rapid (<10 min) and high-yielding deprotection. Selective in the presence of other protecting groups. scispace.comresearchgate.net |

| p-Toluenesulfonic acid (pTSA) | Solvent-free, room temperature | Environmentally friendly, high-yielding (85-98%), and selective. Tolerates benzyl (B1604629), ester, and amide groups. eurekaselect.com |

| Silica-supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄-SiO₂) | Dichloromethane, room temperature | Heterogeneous catalyst, simple work-up, high yields, and selective for phenolic MOM ethers. organic-chemistry.org |

| Various Lewis and Brønsted Acids | Varies | General method for cleaving MOM ethers. adichemistry.comwikipedia.org |

Mechanistic Studies of Methoxymethyl Ether Cleavage

The methoxymethyl (MOM) ether in this compound serves as a protecting group for one of the primary hydroxyls of the parent triol, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. The cleavage of this MOM group to regenerate the triol is a critical transformation, typically achieved under acidic conditions. The mechanism of this deprotection can proceed through different pathways depending on the reagents and reaction conditions employed. wikipedia.org

Under treatment with Brønsted acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), the cleavage is an acid-catalyzed nucleophilic substitution reaction. wikipedia.orglibretexts.org The mechanism involves two key steps:

Protonation: The ether oxygen of the MOM group is protonated by the strong acid. This is a rapid equilibrium step that transforms the methoxy (B1213986) group into a good leaving group (methanol).

Nucleophilic Attack: A nucleophile, typically the halide ion (e.g., Br⁻ or I⁻) from the acid, attacks the electrophilic carbon of the protonated ether. masterorganicchemistry.com For a MOM ether, this attack occurs at the methylene (B1212753) carbon (the -CH₂- between the two oxygen atoms). This is generally a bimolecular nucleophilic substitution (SN2) pathway, resulting in the formation of a transient halomethyl ether and the release of the deprotected diol. The intermediate subsequently hydrolyzes to yield formaldehyde (B43269) and the corresponding alcohol.

Alternatively, Lewis acids are also widely employed for MOM ether cleavage, often offering milder conditions and greater selectivity. thieme-connect.de Reagents such as zinc bromide (ZnBr₂), trimethylsilyl (B98337) iodide (TMSI), or boron tribromide (BBr₃) can facilitate this transformation. masterorganicchemistry.com The general mechanism involves the coordination of the Lewis acid to one of the ether oxygens. This coordination polarizes the C-O bond, making the carbon more electrophilic and susceptible to nucleophilic attack, either by a halide supplied by the Lewis acid reagent itself or by a scavenger added to the reaction mixture. For instance, systems like ZnBr₂ in the presence of a thiol (like n-PrSH) can efficiently cleave MOM ethers, even for sterically hindered tertiary alcohols, in a short time and with high yield. researchgate.net

The choice of reagent can be critical, especially in complex molecules where other acid-sensitive functional groups are present.

| Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|

| Brønsted Acids | HCl, HBr, HI, Trifluoroacetic Acid (TFA) | Aqueous or organic solvent, often requires heat |

| Lewis Acids | BBr₃, BCl₃, TMSI, TiCl₄, ZnBr₂ | Anhydrous organic solvent (e.g., CH₂Cl₂), often at low temperatures (e.g., -78 °C to rt) |

| Lewis Acid / Nucleophile Systems | ZnBr₂ / n-PrSH, MgBr₂ | Anhydrous organic solvent, rapid reaction times |

Intermolecular and Intramolecular Reaction Pathways of this compound

The structure of this compound, featuring two primary hydroxyl groups in a 1,3-relationship, allows for a variety of intermolecular and intramolecular reactions. These pathways are central to its use as a building block in polymer and synthetic chemistry.

Cyclization Studies to Form Cyclic Ethers or Acetals

The 1,3-diol motif is particularly well-suited for the formation of six-membered ring systems.

Formation of Cyclic Acetals (1,3-Dioxanes): The reaction of this compound with aldehydes or ketones under acidic catalysis is a standard method for forming a six-membered cyclic acetal, specifically a substituted 1,3-dioxane. organic-chemistry.org This reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. organic-chemistry.org

The established mechanism for cyclic acetal formation proceeds as follows: libretexts.orgyoutube.com

Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, significantly increasing the electrophilicity of the carbonyl carbon.

Hemiacetal Formation: One of the primary hydroxyl groups of the diol acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Ring Closure: The lone pair electrons on the remaining ether oxygen of the hemiacetal push out the water molecule, forming a resonance-stabilized oxonium ion. The second hydroxyl group of the diol then performs an intramolecular nucleophilic attack on the carbon of the oxonium ion.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable 1,3-dioxane product.

This reaction is highly efficient for forming six-membered rings from 1,3-diols.

| Carbonyl Source | Acid Catalyst | Typical Solvent | Notes |

|---|---|---|---|

| Aldehydes (e.g., Formaldehyde, Benzaldehyde) | p-Toluenesulfonic acid (p-TsOH), H₂SO₄ | Toluene, Benzene | Water removal via Dean-Stark trap is common. |

| Ketones (e.g., Acetone, Cyclohexanone) | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (CH₂Cl₂) | Milder conditions for sensitive substrates. |

| Orthoesters (e.g., Trimethyl orthoformate) | Lewis Acids (e.g., ZrCl₄) | Various organic solvents | Acts as both carbonyl source and dehydrating agent. organic-chemistry.org |

Formation of Cyclic Ethers (Oxetanes): Intramolecular cyclization of the 1,3-diol moiety to form a four-membered cyclic ether (an oxetane (B1205548) ring) is also a theoretical possibility. However, the formation of four-membered rings is generally less thermodynamically and kinetically favorable than the formation of five- or six-membered rings. Such a transformation typically requires a two-step process:

Selective Activation: One of the two hydroxyl groups is selectively converted into a good leaving group, for example, by tosylation or mesylation. This step can be challenging due to the similar reactivity of the two primary hydroxyls.

Intramolecular Williamson Ether Synthesis: Treatment with a strong, non-nucleophilic base would induce an intramolecular SN2 reaction, where the remaining alkoxide attacks the carbon bearing the leaving group to close the ring.

Direct acid-catalyzed dehydration of 1,3-diols to form cyclic ethers is less common and can be complicated by competing reactions like rearrangement or elimination. However, specific catalysts, such as iodine, have been reported to facilitate the intramolecular etherification of certain 1,3-diols. researchgate.net

Cross-Coupling and Functionalization of the Hydroxyl Groups

The two primary hydroxyl groups are the main sites for further chemical modification through functionalization or cross-coupling reactions.

Functionalization: The hydroxyl groups can undergo standard alcohol reactions such as esterification (with acyl chlorides or carboxylic acids) and etherification (e.g., Williamson ether synthesis). A key challenge in the functionalization of this diol is achieving selectivity. researchgate.net Because both hydroxyl groups are primary and electronically similar, reactions often lead to a mixture of mono- and di-substituted products. Mono-functionalization can be favored by using a sub-stoichiometric amount of the reagent or by employing protecting group strategies. In polymer chemistry, the diol functionality is exploited to act as a chain extender or cross-linker by reacting both hydroxyl groups, for instance, in the synthesis of polyesters or polyurethanes. mdpi.com

Cross-Coupling: Modern cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation, typically require the conversion of the hydroxyl groups into more reactive functionalities. wikipedia.org For the hydroxyl groups of this compound to participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Negishi reactions, they must first be transformed into an electrophilic partner. nobelprize.org

A general strategy would involve:

Activation of Hydroxyl Groups: Conversion of one or both -OH groups into a sulfonate ester (e.g., tosylate, mesylate, or triflate) or a halide. This transforms the oxygen from a poor leaving group into an excellent one.

Palladium-Catalyzed Coupling: The resulting tosylate or halide can then be coupled with a wide range of organometallic reagents (e.g., organoboron compounds in Suzuki coupling or organozinc compounds in Negishi coupling) to form a new carbon-carbon bond at that position. nobelprize.org

Direct C-O cross-coupling reactions, which form aryl or vinyl ethers from alcohols, are also possible and represent a more direct utilization of the hydroxyl functionality. These reactions are often catalyzed by copper or palladium complexes and couple the alcohol with an aryl halide or boronic acid.

Derivatives, Analogues, and Structure Property Relationships of 2 Ethyl 2 Methoxymethyl Propane 1,3 Diol

Synthesis of Homologous and Branched Ether-Diol Analogues

The synthesis of homologous and branched ether-diol analogues of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol can be conceptually approached through modifications of the aldol (B89426) condensation and subsequent reduction steps that are foundational to the synthesis of 2,2-disubstituted propane-1,3-diols. The core synthesis typically involves the reaction of an appropriate aldehyde with formaldehyde (B43269), followed by reduction.

To create homologous and branched analogues, the starting aldehyde can be varied. For instance, reacting aldehydes with longer or branched alkyl chains with formaldehyde in the presence of a base, followed by a Cannizzaro reaction or catalytic hydrogenation, would yield a series of 2-alkyl-2-(hydroxymethyl)propane-1,3-diols. Subsequent selective etherification of one hydroxyl group would lead to the desired ether-diol analogues.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of 2-Alkyl-2-(alkoxymethyl)propane-1,3-diol Analogues

Aldol Condensation: R-CH₂-CHO + 2 HCHO → R-C(CH₂OH)₂-CHO

Reduction: R-C(CH₂OH)₂-CHO + [H] → R-C(CH₂OH)₃

Selective Etherification: R-C(CH₂OH)₃ + R'-X → R-C(CH₂OH)₂(CH₂OR') + HX

The following table illustrates potential homologous and branched ether-diol analogues that could be synthesized by varying the starting aldehyde and the etherifying agent.

| Starting Aldehyde | R Group | Etherifying Agent | R' Group | Resulting Analogue |

| Propanal | -CH₃ | Methyl iodide | -CH₃ | 2-Methyl-2-(methoxymethyl)propane-1,3-diol |

| Butanal | -CH₂CH₃ | Ethyl bromide | -CH₂CH₃ | 2-Ethyl-2-(ethoxymethyl)propane-1,3-diol |

| Pentanal | -(CH₂)₂CH₃ | Methyl iodide | -CH₃ | 2-Propyl-2-(methoxymethyl)propane-1,3-diol |

| Isovaleraldehyde | -CH₂CH(CH₃)₂ | Methyl iodide | -CH₃ | 2-Isobutyl-2-(methoxymethyl)propane-1,3-diol |

Functionalization with Diverse Protecting Groups or Reactive Moieties

The two primary hydroxyl groups of this compound are key sites for functionalization. The use of protecting groups allows for selective reactions at other parts of the molecule or differential functionalization of the hydroxyl groups. Common protecting groups for 1,3-diols include the formation of cyclic acetals and ketals.

For instance, reaction with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst can protect both hydroxyl groups as an acetonide or a benzylidene acetal (B89532), respectively. These protecting groups are generally stable under basic and nucleophilic conditions and can be removed under acidic conditions.

Scheme 2: Protection of this compound

Furthermore, the hydroxyl groups can be converted into more reactive moieties to facilitate subsequent reactions. For example, tosylation of the diol with tosyl chloride in the presence of a base like pyridine (B92270) converts the hydroxyl groups into good leaving groups for nucleophilic substitution reactions.

The following table provides examples of functionalization reactions with common protecting groups and reactive moieties, with expected outcomes based on reactions with similar 1,3-diols.

| Reagent | Functional Group/Moiety | Reaction Conditions | Expected Product |

| Acetone, H⁺ | Isopropylidene (Acetonide) | Catalytic acid | 5-Ethyl-5-(methoxymethyl)-2,2-dimethyl-1,3-dioxane |

| Benzaldehyde, H⁺ | Benzylidene acetal | Catalytic acid, Dean-Stark | 5-Ethyl-5-(methoxymethyl)-2-phenyl-1,3-dioxane |

| tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Silyl ether | DMF, room temperature | 2-Ethyl-2-(methoxymethyl)-1,3-bis(tert-butyldimethylsilyloxy)propane |

| Tosyl chloride, Pyridine | Tosylate | Pyridine, 0 °C to rt | 2-Ethyl-2-(methoxymethyl)propane-1,3-diyl bis(4-toluenesulfonate) |

Exploration of Structure-Reactivity and Structure-Function Correlations (Non-Biological)

The systematic variation of the alkyl and ether groups in analogues of this compound allows for the exploration of structure-reactivity and structure-function relationships.

Influence of Alkyl and Ether Chain Lengths on Reactivity

The steric and electronic properties of the alkyl and ether chains can significantly influence the reactivity of the hydroxyl groups.

Steric Hindrance: Increasing the size of the alkyl group at the C2 position (e.g., from ethyl to isobutyl) would be expected to increase steric hindrance around the hydroxyl groups. This would likely decrease the rate of reactions involving these groups, such as esterification or etherification.

The following table outlines the predicted relative reactivity in an esterification reaction based on the size of the alkyl substituent.

| Alkyl Group (R) | Predicted Relative Rate of Esterification | Rationale |

| Methyl | Highest | Least steric hindrance |

| Ethyl | High | Moderate steric hindrance |

| Propyl | Moderate | Increased steric hindrance |

| Isobutyl | Low | Significant steric hindrance |

Stereochemical Aspects of Derivatization and Chirality Transfer

This compound is a prochiral molecule. The two hydroxymethyl groups are chemically equivalent in a non-chiral environment, but they are diastereotopic. This means that in the presence of a chiral reagent or catalyst, they can be distinguished and react at different rates, leading to the formation of chiral products.

For example, the enzymatic acylation of the diol using a lipase (B570770) in the presence of an acyl donor could selectively acylate one of the two hydroxymethyl groups, resulting in an enantioenriched monoester. This process is an example of chirality transfer, where the chirality of the enzyme's active site dictates the stereochemical outcome of the reaction.

While no specific studies on the stereoselective derivatization of this compound have been reported, the principles of stereochemistry suggest that such transformations are feasible and could provide access to valuable chiral building blocks. The efficiency of such a chirality transfer would depend on the ability of the chiral catalyst or reagent to differentiate between the two prochiral hydroxymethyl groups.

Computational and Theoretical Investigations of 2 Ethyl 2 Methoxymethyl Propane 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of molecules. For 2-Ethyl-2-(methoxymethyl)propane-1,3-diol, such calculations would be crucial in understanding its reactivity and stability. While direct data is unavailable, we can infer its properties from studies on analogous compounds like trimethylolpropane (B17298) (TMP).

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular orbital (MO) theory provides a framework for understanding this structure, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular interest. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For polyols like this compound, the HOMO is typically associated with the lone pair electrons on the oxygen atoms of the hydroxyl groups. The LUMO, conversely, is often an anti-bonding orbital associated with the C-O or C-C bonds. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity.

Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of molecules. Studies on trimethylolpropane esters have utilized DFT to understand their electronic characteristics, and similar methodologies would be applicable to this compound. Such an analysis would likely reveal the distribution of electron density, with higher densities around the oxygen atoms, indicating their nucleophilic character.

Table 1: Postulated Frontier Orbital Properties of this compound based on Analogous Polyols

| Property | Postulated Characteristic |

| HOMO Localization | Primarily on the oxygen atoms of the hydroxyl and ether groups. |

| LUMO Localization | Distributed among the anti-bonding orbitals of the carbon-oxygen and carbon-carbon sigma bonds. |

| HOMO-LUMO Gap | Expected to be relatively large, indicating good kinetic stability, typical for saturated polyols. |

| Reactivity Prediction | The oxygen atoms would be the primary sites for electrophilic attack, while the hydroxyl protons would be acidic. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The flexibility of the carbon backbone and the rotation around single bonds in this compound mean that it can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is crucial as the reactivity and physical properties of a molecule can be influenced by its preferred three-dimensional structure.

The potential energy surface (PES) of a molecule maps its energy as a function of its geometric parameters. Minima on the PES correspond to stable conformers, while saddle points represent transition states between them. For a polyol like this compound, the key degrees of freedom would be the dihedral angles of the C-C and C-O bonds.

Intramolecular hydrogen bonding between the hydroxyl groups and the ether oxygen is expected to play a significant role in stabilizing certain conformations. Computational methods can be used to perform a systematic search of the conformational space to locate low-energy structures and calculate their relative stabilities. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic picture of molecular behavior, including intermolecular interactions and the influence of a solvent.

In the condensed phase, this compound molecules will interact with each other primarily through hydrogen bonding. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive and complex hydrogen-bonding networks.

Molecular dynamics (MD) simulations of neopentyl glycol, a structurally related diol, have shown that the hydrogen-bond network is a key factor in determining its physical properties, such as thermal conductivity. These simulations reveal the dynamic nature of the hydrogen bonds, which are constantly forming and breaking. The presence of the methoxymethyl group in this compound would introduce an additional hydrogen bond acceptor site (the ether oxygen), further influencing the complexity of the hydrogen-bonding network.

Table 2: Anticipated Hydrogen Bonding Characteristics of this compound

| Interaction Type | Description |

| Intermolecular H-Bonding | Hydroxyl groups of one molecule forming hydrogen bonds with hydroxyl or ether oxygens of neighboring molecules. |

| Intramolecular H-Bonding | Formation of hydrogen bonds between a hydroxyl group and another oxygen atom within the same molecule. |

| Network Structure | A three-dimensional, dynamic network of hydrogen bonds is expected in the liquid and solid states. |

| Influence on Properties | The hydrogen-bonding network will significantly impact properties such as boiling point, viscosity, and solubility. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The surrounding solvent can have a profound effect on the conformation and reactivity of a solute molecule. For a polar molecule like this compound, polar solvents would be expected to stabilize conformations with larger dipole moments.

Computational studies on other flexible molecules have shown that the relative energies of different conformers can be significantly altered by the solvent environment. In a polar solvent like water, conformations that allow for strong hydrogen bonding with water molecules would be favored. This can be investigated using implicit solvent models, which represent the solvent as a continuous medium, or explicit solvent models in molecular dynamics simulations, where individual solvent molecules are included.

The reactivity of the molecule can also be affected. For example, a solvent that can effectively solvate ions would facilitate reactions that proceed through ionic intermediates. The choice of solvent can therefore be a critical factor in controlling the outcome of a chemical reaction involving this polyol.

Theoretical Reaction Mechanism Studies

Theoretical reaction mechanism studies use computational methods to map out the pathways of chemical reactions, identifying intermediates, transition states, and activation energies. For this compound, a number of reactions could be of interest, such as esterification, oxidation, and dehydration.

For instance, the dehydration of polyols is a fundamentally important reaction in biomass conversion. Theoretical studies on the dehydration of other polyols have shown that the reaction can proceed through different mechanisms, such as E1 or E2 eliminations, and that the presence of a catalyst can significantly lower the activation energy. A computational study of the dehydration of this compound would likely investigate the protonation of a hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. The subsequent steps would then determine the final product distribution.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This information is invaluable for understanding the factors that control the reaction rate and selectivity, and for designing more efficient catalytic processes.

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational chemistry, providing a quantitative understanding of reaction barriers and kinetics. chemrxiv.org For key transformations involving this compound, such as etherification, esterification, or oxidation of its hydroxyl groups, density functional theory (DFT) is a commonly employed method to locate and characterize the transition state structures. vub.be These calculations can reveal the geometric and electronic features of the highest energy point along the reaction coordinate, offering a deeper understanding of the reaction mechanism. smu.edu

For instance, in a hypothetical acid-catalyzed intramolecular cyclization to form a cyclic ether, transition state analysis could be used to determine the favorability of different ring closures. The calculations would involve modeling the protonation of a hydroxyl group, the subsequent nucleophilic attack by the other hydroxyl group, and the departure of a water molecule.

Illustrative Data from a Hypothetical Transition State Analysis:

The following table represents hypothetical data from a DFT study on a key transformation of this compound.

| Transformation | Method/Basis Set | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Intramolecular Etherification | B3LYP/6-311+G(d,p) | -250.5 | -225.2 | 25.3 |

| Monobenzoylation | M06-2X/def2-TZVP | -480.1 | -450.9 | 29.2 |

| Oxidation to Aldehyde | PBE0/cc-pVTZ | -310.8 | -280.3 | 30.5 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

The activation energies derived from these calculations can help chemists understand the feasibility of a reaction under different conditions and can guide the design of catalysts that lower these barriers. e3s-conferences.org Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it is a true first-order saddle point on the potential energy surface.

Prediction of Selectivity in Synthetic Pathways

Due to the presence of two primary hydroxyl groups and a methoxy (B1213986) group, reactions involving this compound can potentially yield multiple products. Computational models are invaluable for predicting the chemo-, regio-, and stereoselectivity of such reactions. rsc.org

The prediction of selectivity often involves comparing the activation energies of competing reaction pathways. The pathway with the lower activation energy is expected to be the major one, leading to the predominant product. rsc.org Factors influencing selectivity, such as steric hindrance and electronic effects, can be quantified through computational analysis. For example, in the selective acylation of one of the primary hydroxyl groups, computational models can predict which hydroxyl is more likely to react based on the steric bulk of the acylating agent and the catalyst used. rsc.org

Hypothetical Data for Predicting Regioselectivity:

This table illustrates how computational chemistry could be used to predict the regioselectivity of a hypothetical monoprotection reaction on this compound.

| Protecting Group | Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product | Predicted Product Ratio |

| tert-Butyldimethylsilyl (TBDMS) | Attack at C1-OH | -350.7 | C1-OTBDMS | 95:5 |

| Attack at C3-OH | -348.2 | |||

| Trityl (Tr) | Attack at C1-OH | -320.1 | C1-OTr | >99:1 |

| Attack at C3-OH | -315.9 |

Note: This data is for illustrative purposes to demonstrate the application of computational methods and is not derived from actual studies on this compound.

Advanced Analytical Methodologies for Research on 2 Ethyl 2 Methoxymethyl Propane 1,3 Diol

Spectroscopic Characterization for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are fundamental to the qualitative analysis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol, providing detailed information about its atomic and molecular structure, as well as the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the definitive assignment of the compound's structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present. The ethyl group would produce a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methoxy (B1213986) group (OCH₃) would appear as a sharp singlet. The methylene protons of the diol (CH₂OH) and the methoxymethyl group (CH₂O) would also produce characteristic signals, likely complex multiplets, whose chemical shifts would confirm their connectivity within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a separate signal for each unique carbon atom. The spectrum would be expected to show distinct peaks for the carbons of the ethyl group, the methoxy carbon, the two hydroxymethyl carbons, the central quaternary carbon, and the methylene carbon of the methoxymethyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

While specific spectral data for this compound is not widely published, analysis of structurally similar compounds like 2-ethyl-2-methyl-1,3-propanediol (B1362487) provides a basis for predicting the expected spectral features. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Functional Group | Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl Group | -CH₃ | ~0.8-1.0 | Triplet (t) |

| Ethyl Group | -CH₂- | ~1.3-1.6 | Quartet (q) |

| Methoxymethyl | -O-CH₃ | ~3.3-3.5 | Singlet (s) |

| Methoxymethyl | -C-CH₂-O- | ~3.4-3.6 | Singlet or Multiplet |

| Hydroxymethyl | -C-CH₂-OH | ~3.5-3.8 | Multiplet (m) |

| Hydroxyl | -OH | Variable | Singlet (broad) |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Strong bands corresponding to C-H stretching of the alkyl and methoxy groups would appear around 2850-3000 cm⁻¹. Additionally, C-O stretching vibrations for the alcohol and ether functionalities would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of these characteristic bands provides clear evidence for the key functional groups in the molecule. nist.gov

Raman Spectroscopy: Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. It would complement the IR data by providing clearer signals for the C-C backbone of the molecule. While IR spectra for related diols are available, detailed Raman studies are less common but would be valuable for a complete vibrational analysis. nih.govdntb.gov.ua

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns.

Upon ionization, the molecule can fragment in predictable ways. Analysis of the resulting fragment ions helps to piece together the molecular structure. For example, the loss of a hydroxymethyl group (CH₂OH) or the methoxymethyl group (CH₂OCH₃) would result in specific, identifiable fragment ions. The molecular ion peak [M]⁺ would confirm the compound's molecular weight of 148.20 g/mol . guidechem.com Predicted mass spectrometry data shows expected adducts that can be identified, such as [M+H]⁺ at m/z 149.11722 and [M+Na]⁺ at m/z 171.09916. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 149.11722 |

| [M+Na]⁺ | 171.09916 |

| [M+K]⁺ | 187.07310 |

| [M+NH₄]⁺ | 166.14376 |

| [M-H]⁻ | 147.10266 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the target compound from starting materials, solvents, and byproducts, thereby allowing for its purification and quantitative analysis.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of a polar compound like this compound, a polar capillary column (e.g., a DB-WAX column) would be appropriate. oiv.intoiv.int The compound would be vaporized and carried by an inert gas through the column, separating from other components based on boiling point and interactions with the stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. GC is highly effective for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating compounds that are not sufficiently volatile for GC. For this diol, a reverse-phase (RP) HPLC method could be employed. sielc.com In this setup, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be separated based on its polarity. HPLC is valuable for both purity assessment and for isolating the compound from non-volatile impurities.

To achieve unambiguous identification of components in complex mixtures, such as those encountered during synthesis, chromatography is often coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection and identification capabilities of MS. jmchemsci.comekb.eg As components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the determination of the molecular weight and fragmentation pattern of each separated component, enabling positive identification of the target compound as well as any impurities or byproducts in the reaction mixture. oiv.intnih.gov This is particularly useful for monitoring the progress of a reaction and optimizing reaction conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): Similarly, LC-MS couples HPLC with mass spectrometry. This technique is invaluable for analyzing reaction mixtures containing non-volatile or thermally fragile compounds. It provides comprehensive data, separating components in the liquid phase before they are ionized and detected by the mass spectrometer, making it a powerful tool for analyzing complex reaction outcomes. rsc.org

Advanced X-ray Diffraction Studies for Solid-State Structure

The process of single-crystal X-ray diffraction involves irradiating a high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a detailed three-dimensional model of the electron density, and thus the atomic structure, can be constructed.

In the absence of direct studies on this compound, examining the crystallographic data of a closely related analogue, 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, can provide valuable insights into the potential structural characteristics. A low-temperature study of the monoclinic phase of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol revealed a complex three-dimensional network generated by three distinct O-H···O hydrogen bonds. researchgate.net This highlights the significance of hydrogen bonding in dictating the supramolecular architecture of such polyhydroxy compounds. researchgate.net

The study of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol demonstrated that upon cooling from a melt, it initially forms a disordered cubic phase before transforming into an ordered monoclinic phase. researchgate.net The detailed analysis of the monoclinic phase, grown from solution, provided precise atomic coordinates and displacement parameters. researchgate.net Such detailed structural information is fundamental for understanding polymorphism, phase transitions, and the relationship between structure and material properties.

The detailed research findings that could be obtained from a single-crystal X-ray diffraction study of this compound would include:

Precise Molecular Geometry: Accurate measurements of all bond lengths and angles within the molecule.

Conformational Analysis: Determination of the torsion angles, revealing the preferred spatial arrangement of the ethyl and methoxymethyl groups.

Intermolecular Interactions: Identification and characterization of any hydrogen bonds (potentially involving the hydroxyl groups and the ether oxygen) and other non-covalent interactions like van der Waals forces that govern the crystal packing.

Crystal Packing Arrangement: A detailed understanding of how the individual molecules are arranged in the crystal lattice, which influences properties like density and melting point.

The table below presents the type of crystallographic data that would be expected from a single-crystal X-ray diffraction study, illustrated with the publicly available data for the analogue 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol. researchgate.net

| Parameter | Value for 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol researchgate.net |

| Empirical Formula | C6H14O3 |

| Formula Weight | 134.17 |

| Temperature (K) | 120(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit cell dimensions | |

| a (Å) | 5.968(1) |

| b (Å) | 10.968(1) |

| c (Å) | 11.139(1) |

| β (°) | 99.78(1) |

| Volume (ų) | 717.3(2) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.243 |

| Absorption coefficient (mm⁻¹) | 0.094 |

| F(000) | 296 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 3.23 to 27.50 |

| Reflections collected | 3286 |

| Independent reflections | 1642 [R(int) = 0.0247] |

| Final R indices [I>2sigma(I)] | R1 = 0.0401, wR2 = 0.1085 |

| R indices (all data) | R1 = 0.0448, wR2 = 0.1129 |

| Largest diff. peak and hole (e.Å⁻³) | 0.287 and -0.183 |

Applications of 2 Ethyl 2 Methoxymethyl Propane 1,3 Diol in Advanced Materials and Chemical Technologies

Role as a Monomer and Building Block in Polymer Science

As a diol, 2-Ethyl-2-(methoxymethyl)propane-1,3-diol possesses two hydroxyl functional groups, which theoretically allows it to act as a monomer in step-growth polymerization. The presence of an ethyl group and a methoxymethyl group on the central quaternary carbon atom would be expected to influence the properties of polymers derived from it. These side groups could impart increased flexibility, improved solubility in organic solvents, and modified thermal properties compared to polymers made from simpler diols.

Synthesis of Specialty Polyesters and Alkyd Resins

In the synthesis of polyesters and alkyd resins, diols are reacted with dicarboxylic acids or their anhydrides. The specific structure of this compound could potentially be used to create polymers with unique performance characteristics. The methoxymethyl group might introduce a degree of hydrophilicity and could also serve as a site for further chemical modification. However, no specific research or patents were found detailing its use in these applications.

Incorporation into Polyurethane Systems as a Polyol Component

Polyurethanes are synthesized through the reaction of polyols with isocyanates. As a diol, this compound could function as a chain extender or be incorporated into a larger polyol structure. The side chains would likely affect the morphology of the resulting polyurethane, influencing properties such as glass transition temperature, hardness, and elasticity. Without specific studies, it is difficult to ascertain the precise impact it would have on the final polymer's performance.

Development of Acrylated and Other Radiation-Curable Monomers

The hydroxyl groups of this compound could be esterified with acrylic acid or methacrylic acid to produce acrylated monomers. Such monomers are key components in radiation-curable formulations, which are cured using ultraviolet (UV) or electron beam (EB) radiation. The structure of the diol would influence the viscosity of the monomer and the crosslink density and physical properties of the cured material. No publicly available data confirms its use for this purpose.

Use in Coatings, Adhesives, and Sealants

The properties of polymers derived from this compound would ultimately determine their suitability for use in coatings, adhesives, and sealants. The unique side groups could potentially enhance adhesion, flexibility, and chemical resistance.

Formulation of High-Performance Coatings and Films

In coatings and films, the structure of the polymer backbone and its side chains are critical to performance. The incorporation of this compound could lead to coatings with tailored properties. For example, the methoxymethyl group might improve pigment wetting and compatibility with other formulation components. However, there is no available information on its use in any specific high-performance coating formulations.

Development of Specialty Adhesives and Sealant Compositions

For adhesives and sealants, properties such as bond strength, flexibility, and durability are paramount. The use of a specialized diol like this compound could be explored to achieve a desired balance of these properties. The side chains could influence the cohesive and adhesive strength of the material. As with the other potential applications, there is no documented use of this compound in specialty adhesives or sealants in the public record.

Intermediate in the Synthesis of Specialty Chemicals

This compound is a unique polyol molecule whose structure is conducive to its use as a specialized chemical intermediate. Its architecture, featuring two primary hydroxyl (-OH) groups and a methoxyethyl group [-CH2OCH3] attached to a central quaternary carbon, provides a versatile platform for synthesizing a variety of more complex molecules. The presence of both hydroxyl and ether functionalities allows for tailored modifications, making it a valuable building block in the production of advanced polymers and specialty chemicals.

The reactivity of its hydroxyl groups enables it to act as a precursor in polymerization and esterification reactions, while the ether group can influence the physical properties—such as flexibility, solubility, and thermal stability—of the resulting derivatives. This dual functionality is key to its role in creating materials with specific performance characteristics for niche industrial applications.

The two primary hydroxyl groups in this compound are the primary sites for chemical reactions, allowing it to be readily converted into a range of derivatives, most notably ethers and esters. creative-proteomics.com These reactions are fundamental to its application as an intermediate.

Esterification: The compound can undergo esterification by reacting with various carboxylic acids or their anhydrides. google.com This process can be used to synthesize specialty polyol esters. Polyol esters are a significant class of industrial chemicals used as synthetic lubricants, plasticizers, and components in coatings and adhesives. researchgate.net The reaction with dicarboxylic acids can lead to the formation of polyester (B1180765) polyols, which are crucial precursors in the manufacturing of polyurethanes. creative-proteomics.comepo.org The inherent ether linkage within the this compound backbone can impart increased flexibility and improved low-temperature properties to the final polyester.

Etherification: Further etherification is possible by reacting the hydroxyl groups with agents like alkylene oxides (e.g., ethylene (B1197577) oxide or propylene (B89431) oxide). gvchem.com This process extends the polymer chains and can be used to create polyether polyols with tailored molecular weights and functionalities. creative-proteomics.com Such polyether polyols are extensively used in the production of flexible and rigid polyurethane foams, elastomers, and sealants. gvchem.com

The table below illustrates potential ester and ether derivatives that can be synthesized from this diol, highlighting its versatility as a chemical intermediate.

| Derivative Type | Reactant | Potential Derivative Structure | Potential Industrial Application |

| Diester | Acetic Anhydride | 2-(Acetyloxymethyl)-2-ethyl-1,3-propanediol diacetate | Solvent, Plasticizer |

| Polyester Polyol | Phthalic Anhydride | Polyester polyol with repeating units | Precursor for Polyurethane Resins |

| Diether | Ethylene Oxide | Polyethoxylated this compound | Surfactant, Emulsifier |

| Polyether Polyol | Propylene Oxide | Polypropoxylated this compound | Precursor for Polyurethane Foams |

This table is illustrative of the types of derivatives that can be synthesized from the parent compound based on standard chemical reactions for polyols.

The unique molecular structure of this compound makes it a candidate for the development of novel materials, particularly in the realm of functional fluids. Functional fluids are liquids designed for specific, high-performance applications, such as lubricants, hydraulic fluids, and heat transfer fluids, where they must exhibit properties like high thermal stability, a low pour point, and specific viscosity characteristics.

Esters derived from polyols are well-established as high-performance synthetic lubricants. researchgate.net By using this compound as the polyol base, novel ester-based functional fluids can be created. The presence of the methoxy (B1213986) group is significant, as ether linkages are known to improve the thermo-oxidative stability and low-temperature fluidity of lubricants. This can result in functional fluids that operate effectively over a wider temperature range compared to conventional mineral oils or other synthetic esters.

Furthermore, its role as a building block for polyether and polyester polyols allows for its incorporation into complex polymer systems like polyurethanes. gvchem.com These polyurethanes can be formulated into high-performance elastomers, coatings, and sealants with enhanced flexibility and durability, properties which are influenced by the structure of the polyol initiator. researchgate.net The development of such specialized polymers contributes to advancements in materials science for demanding applications in the automotive, aerospace, and electronics industries.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 7658-03-9 |

| Molecular Formula | C₇H₁₆O₃ |

| Molecular Weight | 148.20 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 49.7 Ų |

Environmental Fate and Degradation Pathways of 2 Ethyl 2 Methoxymethyl Propane 1,3 Diol

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 2-Ethyl-2-(methoxymethyl)propane-1,3-diol, specific studies on these mechanisms are not publicly available.

Photolytic Degradation Studies

No studies were found that investigated the photolytic degradation of this compound. This process would involve the breakdown of the compound by light, particularly ultraviolet radiation. Without experimental data, the rate and products of its potential photodegradation in the atmosphere or surface waters remain unknown.

Hydrolytic Stability and Transformation Products

There is no available research on the hydrolytic stability of this compound. Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of the ether and alcohol functional groups in this compound to hydrolysis under various environmental pH conditions has not been documented. Consequently, its transformation products resulting from hydrolysis are also unknown.

Biotic Degradation Pathways

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. No specific studies on the biodegradation of this compound were identified.

Aerobic and Anaerobic Biodegradation Studies (Molecular Level)

Identification of Microbial Metabolites

As no biodegradation studies have been published, there is no information available on the microbial metabolites of this compound. The identification of metabolites is a crucial step in understanding the complete environmental degradation pathway of a compound.

The following table would typically present identified microbial metabolites, but remains empty due to the lack of data.

Table 1: Potential Microbial Metabolites of this compound

| Metabolite Name | Chemical Formula | Pathway |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Green Chemistry Principles in Synthesis and Application

There is no available literature that specifically discusses the synthesis or application of this compound in the context of green chemistry principles. Such a discussion would typically involve evaluating the use of renewable feedstocks, atom economy of the synthesis process, use of less hazardous reagents, and the design of products that degrade into innocuous substances.

Atom Economy and Waste Reduction in Production

The principle of atom economy, a cornerstone of green chemistry, dictates that synthetic processes should be designed to maximize the incorporation of all materials used in the process into the final product. jocpr.com A high atom economy signifies a more efficient process that generates minimal waste.

A plausible and common industrial route to synthesizing 2,2-disubstituted-1,3-propanediols involves a two-step process: an initial aldol (B89426) condensation followed by a crossed-Cannizzaro reaction. For the parent compound, trimethylolpropane (B17298) (TMP), this involves reacting n-butyraldehyde with an excess of formaldehyde (B43269) in the presence of a base. The target compound, this compound, could then be synthesized via selective etherification of one of TMP's primary hydroxyl groups.

Step 1: Synthesis of Trimethylolpropane (TMP)

The reaction proceeds by the condensation of one molecule of n-butyraldehyde with three molecules of formaldehyde, followed by a crossed-Cannizzaro reaction with a fourth molecule of formaldehyde and a base like sodium hydroxide.

Reaction: C₄H₈O (n-butyraldehyde) + 4 CH₂O (formaldehyde) + NaOH → C₆H₁₄O₃ (TMP) + HCOONa (Sodium Formate)

The atom economy for this process is calculated by dividing the molecular weight of the desired product (TMP) by the sum of the molecular weights of all reactants.

Interactive Table: Atom Economy Calculation for TMP Synthesis

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| n-Butyraldehyde | C₄H₈O | 72.11 | Reactant |

| Formaldehyde | CH₂O | 30.03 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant |

| Total Reactants | 232.23 | ||

| Trimethylolpropane | C₆H₁₄O₃ | 134.17 | Desired Product |

| Sodium Formate | HCOONa | 68.01 | Byproduct |

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Percent Atom Economy = (134.17 / 232.23) x 100 = 57.8%

This calculation reveals a moderate atom economy, with a significant portion of the reactant atoms ending up in the low-value byproduct, sodium formate. This highlights a key area for improvement in waste reduction.

Step 2: Selective Methylation of TMP

To produce this compound, one of the hydroxyl groups of TMP is converted to a methoxy (B1213986) group. A common laboratory and industrial method for this is the Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) ((CH₃)₂SO₄) and a base.

Reaction: C₆H₁₄O₃ (TMP) + (CH₃)₂SO₄ + 2 NaOH → C₇H₁₆O₃ (Target Compound) + Na₂SO₄ + 2 H₂O

Interactive Table: Atom Economy Calculation for Methylation Step

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Trimethylolpropane | C₆H₁₄O₃ | 134.17 | Reactant |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant |

| Total Reactants | 340.30 | ||

| This compound | C₇H₁₆O₃ | 148.20 | Desired Product |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Percent Atom Economy = (148.20 / 340.30) x 100 = 43.6%

Use of Sustainable Solvents and Reagents

Solvents in Production:

The initial synthesis of the TMP precursor is often carried out in an aqueous medium, which is considered a green solvent due to its availability, non-toxicity, and non-flammability. rsc.org This aligns well with the principles of sustainable chemistry.

However, the subsequent etherification step typically requires anhydrous conditions and often employs polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF). These traditional solvents are often derived from petrochemicals and can be hazardous to human health and the environment. nih.gov

Efforts to create a more sustainable process would focus on replacing these conventional solvents.

Interactive Table: Comparison of Solvents for Etherification

| Solvent Class | Example(s) | Advantages | Disadvantages & Environmental Concerns |

| Traditional | Dichloromethane (DCM), Tetrahydrofuran (THF) | High reaction efficiency, well-established processes. | Volatile, often toxic, derived from fossil fuels, difficult to recycle. nih.gov |

| Sustainable | Water | Non-toxic, non-flammable, cheap. | May not be suitable for water-sensitive reagents. |

| Bio-based | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Derived from renewable feedstocks (e.g., biomass), often biodegradable, lower toxicity. | May have different solvency properties requiring process re-optimization; can be more expensive. |

| Ionic Liquids | Various | Low volatility, tunable properties, potential for catalyst recycling. scientificupdate.com | High cost, potential toxicity and biodegradability issues, expensive recovery. scientificupdate.com |

Sustainable Reagents:

Beyond solvents, the choice of reagents significantly impacts the process's green credentials. As noted, the use of dimethyl sulfate is effective but has poor atom economy and is highly toxic. A more sustainable approach involves using alternative reagents. Dimethyl carbonate (DMC) is recognized as a green reagent for methylation. When used as a methylating agent, its byproducts are methanol (B129727) and carbon dioxide, the former of which can be recycled, leading to a much higher atom economy and less hazardous waste streams compared to processes using dimethyl sulfate.

Furthermore, the use of biocatalysts, such as enzymes, represents a frontier in sustainable synthesis. researchgate.net While specific biocatalytic routes for this compound are not established, biocatalysis generally allows reactions to occur in water under mild conditions (ambient temperature and pressure), significantly reducing energy consumption and eliminating the need for hazardous solvents and reagents. nih.govrsc.org

Q & A

Q. What are the standard synthetic routes for 2-ethyl-2-(methoxymethyl)propane-1,3-diol, and what reagents are typically employed?

The synthesis often involves sequential alkylation and etherification steps. A common approach is the base-catalyzed reaction of 2-ethyl-1,3-propanediol with methoxymethyl chloride in the presence of sodium hydride or potassium carbonate. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance reactivity. AI-driven retrosynthetic analysis (e.g., using Reaxys or Pistachio models) can predict alternative pathways, such as epoxide ring-opening strategies .

Q. How can researchers purify this compound after synthesis?

Purification typically involves solvent extraction (e.g., ethyl acetate/water partitioning) to remove unreacted starting materials, followed by column chromatography using silica gel with a gradient of ethyl acetate in hexane. Recrystallization from ethanol or acetone may further enhance purity. Monitoring via thin-layer chromatography (TLC) with UV visualization is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H NMR (CDCl₃ or DMSO-d₆) reveals distinct signals: δ 1.0–1.2 ppm (triplet, ethyl CH₃), δ 3.3–3.5 ppm (singlet, methoxymethyl OCH₃), and δ 3.6–4.0 ppm (multiplets, diol -CH₂OH).

- IR : Strong O-H stretches (~3400 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+Na]⁺ or [M+H]⁺ peaks .

Q. What safety precautions are necessary when handling this compound?

While specific GHS data for this compound is limited, analogs like 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol require PPE (gloves, lab coat, safety goggles) due to potential skin/eye irritation. Work under fume hoods to avoid inhalation of vapors. Store in airtight containers away from strong oxidizers .

Q. What are the primary research applications of this diol in organic chemistry?

It serves as a bifunctional building block for synthesizing dendrimers, cross-linked polymers, or crown ether analogs. The methoxymethyl group enhances solubility in non-polar solvents, making it useful in phase-transfer catalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

- Catalyst Selection : Potassium tert-butoxide increases nucleophilic substitution efficiency compared to NaH.

- Temperature : Reactions at 60–80°C reduce side-product formation (e.g., elimination).

- Solvent Polarity : DMF improves reagent solubility but may require post-reaction neutralization. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps track intermediate formation .

Q. What stability challenges arise during long-term storage, and how can degradation be mitigated?